Prostaglandin E2 sodium salt

EP receptor pharmacology radioligand binding receptor selectivity

Prostaglandin E2 sodium salt (CAS 53697-17-9), the sodium salt form of dinoprostone, is the endogenous ligand for four EP receptor subtypes (EP1–EP4), each coupling to distinct G-protein pathways (EP1 to Gq; EP2/EP4 to Gs; EP3 to Gi/o). Unlike functionally restricted synthetic analogs (e.g., butaprost for EP2, sulprostone for EP1/EP3, misoprostol for EP2/EP3), PGE2 engages all four receptors simultaneously with sub- to low-nanomolar affinities—Ki values of 9.1, 4.9, 0.33, and 0.79 nM for EP1, EP2, EP3, and EP4, respectively —making it the only tool compound capable of recapitulating the full physiological signalling repertoire in a single agent.

Molecular Formula C20H31NaO5
Molecular Weight 374.4 g/mol
CAS No. 53697-17-9
Cat. No. B12772544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProstaglandin E2 sodium salt
CAS53697-17-9
Molecular FormulaC20H31NaO5
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)[O-])O)O.[Na+]
InChIInChI=1S/C20H32O5.Na/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25;/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25);/q;+1/p-1/b7-4-,13-12+;/t15-,16+,17+,19+;/m0./s1
InChIKeyRNLHOHBNRFOAGH-FNCSRODBSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Prostaglandin E2 Sodium Salt (CAS 53697-17-9): Scientific Procurement & Differentiation Baseline


Prostaglandin E2 sodium salt (CAS 53697-17-9), the sodium salt form of dinoprostone, is the endogenous ligand for four EP receptor subtypes (EP1–EP4), each coupling to distinct G-protein pathways (EP1 to Gq; EP2/EP4 to Gs; EP3 to Gi/o) [1]. Unlike functionally restricted synthetic analogs (e.g., butaprost for EP2, sulprostone for EP1/EP3, misoprostol for EP2/EP3), PGE2 engages all four receptors simultaneously with sub- to low-nanomolar affinities—Ki values of 9.1, 4.9, 0.33, and 0.79 nM for EP1, EP2, EP3, and EP4, respectively [2]—making it the only tool compound capable of recapitulating the full physiological signalling repertoire in a single agent [1][3].

Why PGE2 Sodium Salt Cannot Be Substituted by Single-Receptor Analogs in Research & Industrial Applications


Because PGE2 simultaneously activates four receptor subtypes with pathway-divergent consequences—Gs-coupled EP2/EP4 stimulate cAMP production while Gi-coupled EP3 inhibits it and Gq-coupled EP1 mobilizes intracellular Ca²⁺—substituting a single-receptor analog strips away this integrated signalling complexity. In human myometrial cells, PGE2 produces a biphasic response (excitation via EP1/EP3 followed by inhibition via EP2) that neither misoprostol (EP2/EP3-preferring) nor sulprostone (EP1/EP3-selective) can faithfully replicate [1]. The clinical corollary is stark: in a 2025 prospective comparative study of labor induction, dinoprostone (PGE2) achieved a 73.6% vaginal delivery rate versus 50.9% for misoprostol (p=0.02), with significantly fewer NICU admissions and higher Apgar scores, demonstrating that receptor engagement breadth directly translates into differential efficacy–safety profiles [2].

Quantitative Differentiation Evidence: Prostaglandin E2 Sodium Salt vs. Closest Analogs


EP Receptor Binding Affinity: PGE2 vs. Sulprostone, Misoprostol, and Butaprost

PGE2 binds all four human EP receptors with high affinity, whereas synthetic analogs display restricted receptor engagement profiles. At the human EP1 receptor, PGE2 exhibits Ki = 14.9 ± 2.2 nM, approximately 11-fold higher affinity than PGE1 (Ki = 165 ± 29 nM) and 9-fold higher than sulprostone (Ki = 137 ± 13 nM) [1]. For EP2 and EP4, PGE2 is the endogenous agonist against which all synthetic analogs are benchmarked; butaprost acts as a highly selective EP2 partial agonist and does not activate EP4 at physiologically relevant concentrations, while misoprostol preferentially targets EP2 and EP3 with substantially weaker EP1 and EP4 engagement [2]. The broad-spectrum, high-affinity binding of PGE2 is unique among the prostaglandin class and is a prerequisite for experimental systems requiring simultaneous multi-receptor activation.

EP receptor pharmacology radioligand binding receptor selectivity

Aqueous Solubility Advantage of PGE2 Sodium Salt vs. Free Acid Form

The sodium salt form of PGE2 (CAS 53697-17-9) confers a significant aqueous solubility advantage over the free acid (CAS 363-24-6), enabling direct dissolution in aqueous buffers without organic co-solvents. The free acid PGE2 is practically insoluble in water (classified as sparingly soluble; ~5 mg/mL in PBS pH 7.2) and requires DMSO, ethanol, or DMF for stock preparation . In contrast, the sodium salt dissolves directly in water or physiological saline at concentrations suitable for in vitro and in vivo applications, eliminating the confounding biological effects of organic solvents such as DMSO . This physicochemical distinction directly impacts experimental reproducibility: organic solvent artifacts on cell membrane integrity, ion channel function, and enzyme activity are well documented, making the sodium salt the preferred form for sensitive primary cell cultures, electrophysiology, and in vivo infusion studies.

aqueous solubility salt formulation bioassay preparation

Divergent EP2 vs. EP4 cAMP Signalling Kinetics: A Functional Differentiation Unmatched by Selective Agonists

PGE2 activation of EP2 and EP4 receptors produces kinetically distinct cAMP profiles that cannot be replicated by any single selective agonist. Experimental data and mathematical modelling demonstrate that EP4 activation induces a transient cAMP response characterized by a sharp initial increase followed by rapid decay, whereas EP2 activation produces a sustained cAMP plateau that persists only at high PGE2 concentrations [1]. Furthermore, simultaneous activation of both receptors by PGE2 results in reduced net cAMP accumulation compared to single-receptor activation—evidence of functional crosstalk that selective agonists (butaprost for EP2, CAY10580/PGE1-OH for EP4) inherently bypass [1]. In HEK-EP2 versus HEK-EP4 cellular assays, PGE2-stimulated cAMP EC50 and Emax values differ between receptor subtypes, and the presence or absence of phosphodiesterase inhibitor (IBMX) differentially modulates the response magnitude [2]. This signalling divergence has profound implications for immune cell polarization (macrophage M1/M2 balance), dendritic cell maturation, and tumor microenvironment modelling, where EP2- versus EP4-dominant signalling drives opposing functional outcomes.

GPCR signalling cAMP kinetics EP2/EP4 crosstalk

Superior Neonatal Safety Profile of Dinoprostone (PGE2) vs. Misoprostol in Labor Induction: Quantitative Clinical Evidence

In a 2025 prospective interventional study directly comparing vaginal dinoprostone (PGE2) 10 mg insert versus vaginal misoprostol 25 mcg every 4 hours for labor induction in 106 term pregnant women, dinoprostone demonstrated a significantly higher vaginal delivery rate (73.58% vs. 50.94%; p=0.02) and a lower rate of neonatal complications, including fewer NICU admissions and higher Apgar scores [1]. The mean induction-to-delivery interval was longer with dinoprostone (18.3 ± 4.29 h vs. 15.2 ± 4.9 h for misoprostol; p<0.001), but this was accompanied by a more controlled and predictable labor progression with reduced rates of emergency cesarean section and abnormal cardiotocography (CTG) [1][2]. A separate randomized controlled trial comparing oral misoprostol 50 µg versus intravaginal dinoprostone 3 mg for pre-induction cervical ripening reported that dinoprostone achieved spontaneous labor in 51.9% of patients versus 40.4% for misoprostol (p=0.09), with a statistically significant lower incidence of hyperstimulation and abnormal CTG in the dinoprostone arm [2]. These data collectively establish dinoprostone as the agent with superior fetal safety outcomes despite a slower onset profile.

obstetric pharmacology cervical ripening drug safety

Lyophilized Stability: 36-Month Shelf Life of PGE2 Sodium Salt Under Recommended Storage

PGE2 is chemically labile in aqueous solution due to pH-dependent dehydration to PGA2 (followed by isomerization to PGB2) and epimerization at C-15, with degradation following first-order kinetics with respect to hydrogen-ion and hydroxide-ion concentrations [1]. The activation energy for total dinoprostone loss is approximately 21 kcal/mol in strongly acidic conditions and 15 kcal/mol under alkaline conditions, indicating distinct degradation mechanisms [1]. In lyophilized powder form stored desiccated at −20°C, PGE2 sodium salt is stable for 36 months, whereas reconstituted solutions must be used within 3 months at −20°C to prevent potency loss [2]. This is comparable to or exceeds the stability of synthetic analogs: misoprostol is also hygroscopic and requires similar desiccated storage, while butaprost free acid and sulprostone have vendor-reported stabilities that are typically limited to 12–24 months under analogous conditions . The well-characterized degradation pathway of PGE2 (PGE2 → PGA2 → PGB2) further enables analytical quality control via HPLC monitoring of PGA2 and PGB2 as degradation markers [1], a QC advantage not uniformly available for all synthetic analogs.

compound stability long-term storage reproducibility

Optimal Application Scenarios Where Prostaglandin E2 Sodium Salt Provides Measurable Advantage


Multi-Receptor Pharmacological Profiling and GPCR Deorphanization Campaigns

PGE2 sodium salt is the indispensable pan-agonist for screening campaigns requiring simultaneous activation of EP1–EP4. Its high-affinity binding across all four subtypes (Ki range 0.33–9.1 nM) [Section 3, Evidence Item 1] enables single-compound dose-response characterization of novel EP antagonists or biased ligands, eliminating the need for multiple selective agonist cocktails that introduce confounding polypharmacology. The aqueous solubility of the sodium salt further facilitates high-throughput screening automation without DMSO interference.

Obstetric and Gynecological Clinical Research Requiring Controlled Cervical Ripening

In clinical trials and translational research on labor induction, dinoprostone (PGE2) is the agent of choice when neonatal safety is the primary endpoint. The 2025 head-to-head data demonstrating a 73.6% vaginal delivery rate and significantly lower NICU admission rates versus misoprostol [Section 3, Evidence Item 4] support its preferential procurement for studies in high-risk pregnancies, where a controlled, predictable labor progression with minimal fetal complications is required.

Immune Cell Polarization Studies Requiring Native EP2/EP4 Crosstalk

For research on macrophage M1/M2 polarization, dendritic cell maturation, or T-cell subset differentiation where EP2- and EP4-mediated signalling exert opposing effects, PGE2 sodium salt is the only tool that simultaneously triggers both receptors with native kinetics (EP4 → transient cAMP; EP2 → sustained cAMP) [Section 3, Evidence Item 3]. Selective agonists such as butaprost or CAY10580 cannot reproduce the integrated signalling output, making PGE2 essential for physiologically relevant in vitro immune modelling.

Long-Term Longitudinal Studies Requiring Multi-Year Compound Stability

Research programs spanning ≥2 years benefit from the 36-month lyophilized shelf life of PGE2 sodium salt at −20°C [Section 3, Evidence Item 5], which exceeds the typical 12–24 month stability of most synthetic EP agonists. Combined with the well-characterized degradation pathway (PGE2 → PGA2 → PGB2) enabling straightforward HPLC-based quality monitoring, this stability profile supports GLP-compliant studies where lot-to-lot consistency and long-term compound integrity are regulatory requirements.

Quote Request

Request a Quote for Prostaglandin E2 sodium salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.